molecular formula C18H23N3 B11842415 N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline CAS No. 547739-88-8

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline

Cat. No.: B11842415
CAS No.: 547739-88-8
M. Wt: 281.4 g/mol
InChI Key: PYLWNPHGHGDGHJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.4 g/mol . This compound is known for its unique structure, which includes a tetrahydroquinazoline ring system fused with an aniline moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinazoline ring to a fully saturated quinazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline derivatives, fully saturated quinazoline rings, and substituted aniline derivatives.

Scientific Research Applications

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)aniline
  • N,N-Diethyl-4-(1,2,3,4-tetrahydroquinolin-2-yl)aniline

Uniqueness

N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is unique due to its tetrahydroquinazoline ring system, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

547739-88-8

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

N,N-diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline

InChI

InChI=1S/C18H23N3/c1-3-21(4-2)16-11-9-14(10-12-16)18-19-13-15-7-5-6-8-17(15)20-18/h5-12,18-20H,3-4,13H2,1-2H3

InChI Key

PYLWNPHGHGDGHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2

Origin of Product

United States

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